molecular formula C14H27N3O3 B7915406 [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915406
M. Wt: 285.38 g/mol
InChI Key: UWZKUJZFNNRYNC-VUWPPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a synthetic organic compound featuring a piperidine core substituted with:

  • A tert-butyl carbamate group (Boc-protected amine) at the piperidin-3-ylmethyl position.
  • An (S)-2-aminopropionyl (L-alanyl) moiety attached to the piperidine nitrogen.

This compound is a chiral intermediate in pharmaceutical synthesis, particularly for drugs targeting protease inhibition or neurological disorders. Its Boc-protected amine ensures stability during synthetic steps, while the alanyl group may contribute to biological activity through hydrogen bonding or receptor interactions .

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-7-5-6-11(9-17)8-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZKUJZFNNRYNC-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a piperidine ring, an amino acid moiety, and a carbamic acid derivative, which together contribute to its structural diversity and pharmacological properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and applications.

Molecular Formula and Weight

  • Molecular Formula : C15H29N3O3
  • Molecular Weight : 299.42 g/mol

Structural Features

The compound consists of:

  • A piperidine ring , which is known for its role in various biological activities.
  • An amino acid moiety , specifically (S)-2-amino-propionic acid, which is essential for its interaction with biological targets.
  • A tert-butyl ester group , enhancing lipophilicity, which may influence absorption and distribution in biological systems.

Research indicates that compounds with similar structural features often exhibit significant biological activities. The specific mechanisms of action for this compound may include:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : The interaction with various receptors can lead to neuroactive effects, potentially influencing neurotransmission.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains, indicating potential use as antibiotics.
  • Neuroactive Potential : Research on piperidine derivatives indicates possible neuroprotective effects. A study demonstrated that certain piperidine compounds could enhance cognitive function in animal models, suggesting therapeutic applications in neurodegenerative diseases.
  • Anticancer Properties : Some related compounds have been investigated for their anticancer activity. For example, carbamate derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Pharmacokinetics and Pharmacodynamics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Piperidine Derivative APiperidine ring + Alkyl chainAntimicrobial
Carbamate BCarbamic acid + Aromatic ringAnticancer
Amino Acid CAmino acid backbone + EsterNeuroactive

The uniqueness of this compound lies in its combination of structural elements that may enhance its interaction with biological targets compared to simpler analogs.

Potential Applications

The potential applications of this compound span various fields:

  • Pharmaceutical Development : Investigating its use as an antimicrobial or neuroprotective agent.
  • Agricultural Chemistry : Exploring its efficacy as a pesticide or herbicide due to potential bioactivity against pathogens.

These applications underscore the importance of exploring this compound's full potential in both therapeutic and industrial contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(A) [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1401668-73-2)
  • Key Differences : The carbamic acid substituent is isopropyl instead of methyl.
  • Molecular Formula : C₁₆H₃₁N₃O₃ (MW: 329.44 g/mol) vs. C₁₇H₃₃N₃O₃ (MW: 327.47 g/mol) for the target compound.
  • Synthesis : Similar Boc-protection strategies are employed, but purification requires careful chromatography due to steric hindrance from the isopropyl group .
(B) [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS 1354029-14-3)
  • Key Differences : An additional methylene spacer between the piperidine and carbamate groups.
  • Impact: The spacer increases molecular weight (327.47 g/mol) and may enhance solubility in non-polar solvents .
(C) [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)
  • Key Differences : R-configuration at the piperidine nitrogen and a methyl carbamate .
  • Properties : Lower molecular weight (285.38 g/mol) and predicted higher acidity (pKa ~9.05) compared to the target compound .

Functional Analogues

(A) γ-Secretase Inhibitors

Compounds like {1S-Benzyl-4R-[...]}-carbamic acid tert-butyl ester () share the Boc-protected amine motif.

(B) Suzuki Coupling Intermediates

Compounds such as (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester () are synthesized via Suzuki coupling, a method also applicable to the target compound. The Boc group stabilizes intermediates during cross-coupling reactions .

Challenges

  • Steric Effects : Bulkier substituents (e.g., isopropyl) reduce reaction yields, requiring optimized conditions ().
  • Chirality : Enantiomeric purity is critical; asymmetric synthesis or chiral resolution is often necessary ().

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) pKa
Target Compound C₁₇H₃₃N₃O₃ 327.47 ~412 (Predicted) ~9.29
[(S)-1-((S)-2-Amino...]-isopropyl (1401668-73-2) C₁₆H₃₁N₃O₃ 329.44 N/A ~8.9
[(R)-1-((S)-2-Amino...]-methyl (1401668-72-1) C₁₄H₂₇N₃O₃ 285.38 412.7 (Predicted) 9.05

Notes:

  • Higher molecular weight correlates with increased hydrophobicity.
  • Predicted pKa values suggest similar basicity across analogues, favoring solubility in acidic media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.